Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a pyrrole ring substituted with a nitrophenyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with diethylene glycol in the presence of a catalyst.
Coupling Reactions: The final step involves coupling the pyrrole and piperazine rings through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the nitro group can be replaced by other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of nitro-oxides and phenyl oxides.
Reduction: Formation of amines and reduced phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(2-nitrophenyl)piperazine
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness
Piperazine, 1-methyl-4-((2-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrrol-3-yl)methyl)- is unique due to its specific substitution pattern and the presence of both nitrophenyl and phenyl groups
Properties
CAS No. |
146204-51-5 |
---|---|
Molecular Formula |
C23H26N4O2 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-methyl-4-[[2-methyl-1-(4-nitrophenyl)-5-phenylpyrrol-3-yl]methyl]piperazine |
InChI |
InChI=1S/C23H26N4O2/c1-18-20(17-25-14-12-24(2)13-15-25)16-23(19-6-4-3-5-7-19)26(18)21-8-10-22(11-9-21)27(28)29/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
MYYIMNSMXRYGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3)CN4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.